molecular formula C8H8F2O2 B6294467 3,4-Difluoro-2-ethoxyphenol CAS No. 2271443-09-3

3,4-Difluoro-2-ethoxyphenol

Cat. No.: B6294467
CAS No.: 2271443-09-3
M. Wt: 174.14 g/mol
InChI Key: KSBQLSJBCLFZBM-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-ethoxyphenol is an organic compound with the molecular formula C8H8F2O2 It is a phenolic compound characterized by the presence of two fluorine atoms and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-ethoxyphenol can be achieved through several methods. One common approach involves the fluorination of 2-ethoxyphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions must be carefully controlled to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The fluorine atoms and the ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroquinones and other reduced phenolic derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

3,4-Difluoro-2-ethoxyphenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-ethoxyphenol
  • 3,5-Difluoro-2-ethoxyphenol
  • 3,4-Difluoro-2-methoxyphenol

Uniqueness

3,4-Difluoro-2-ethoxyphenol is unique due to the specific positioning of the fluorine atoms and the ethoxy group on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s potential biological activities and applications in various fields.

Properties

IUPAC Name

2-ethoxy-3,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQLSJBCLFZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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